![molecular formula C16H11ClN2O4S B10848906 5-{[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B10848906.png)
5-{[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GNF-PF-600 is a chemical compound with the molecular formula C16H11ClN2O4S . It consists of 11 hydrogen atoms, 16 carbon atoms, 2 nitrogen atoms, 4 oxygen atoms, 1 sulfur atom, and 1 chlorine atom . The compound is known for its complex structure, which includes multiple bonds, aromatic rings, and various functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for GNF-PF-600 are not well-documented. Given its complex structure, the production likely involves advanced organic synthesis techniques and stringent reaction conditions to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
GNF-PF-600 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Aromatic substitution reactions can introduce new functional groups into the compound.
Common Reagents and Conditions
Common reagents used in the reactions of GNF-PF-600 include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.
Major Products
The major products formed from the reactions of GNF-PF-600 depend on the specific reagents and conditions used. These products can include various derivatives with modified functional groups and altered chemical properties.
Scientific Research Applications
GNF-PF-600 has several scientific research applications, including:
Chemistry: The compound is used in the study of organic reactions and the development of new synthetic methods.
Biology: GNF-PF-600 is investigated for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.
Mechanism of Action
The mechanism of action of GNF-PF-600 involves its interaction with specific molecular targets and pathways. In the context of malaria treatment, the compound targets the mitochondria of the Plasmodium falciparum parasite, disrupting its energy production and leading to the parasite’s death . The compound’s effects are mediated through its interaction with the major facilitator superfamily transporter, which plays a role in mitochondrial transport and drug resistance .
Comparison with Similar Compounds
GNF-PF-600 is structurally related to other compounds, such as MMV085203 and GNF-Pf-3600 . These compounds share similar chemical structures and biological activities, particularly in their ability to target the mitochondria of Plasmodium falciparum. GNF-PF-600 is unique in its specific molecular interactions and the pathways it affects, making it a valuable compound for research and therapeutic applications.
List of Similar Compounds
- MMV085203
- GNF-Pf-3600
- Cipargamin
- MMV008138
Properties
Molecular Formula |
C16H11ClN2O4S |
|---|---|
Molecular Weight |
362.8 g/mol |
IUPAC Name |
5-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C16H11ClN2O4S/c1-22-13-4-2-8(6-11(13)17)12-5-3-9(23-12)7-10-14(20)18-16(24)19-15(10)21/h2-7H,1H3,(H2,18,19,20,21,24) |
InChI Key |
PKLIDAWVQNGMRD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=C(O2)C=C3C(=O)NC(=S)NC3=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


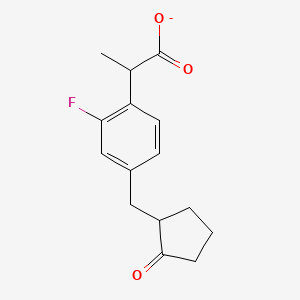
![1-{2-[Bis-(4-fluoro-phenyl)-methoxy]-ethyl}-4-(3-phenyl-propyl)-piperidine](/img/structure/B10848830.png)
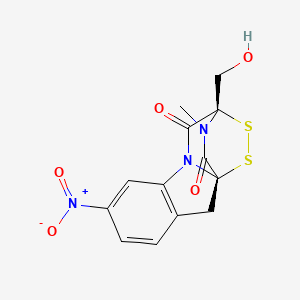
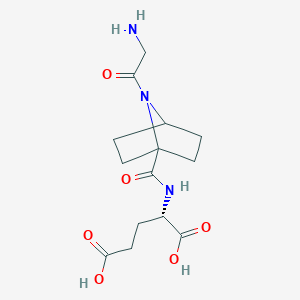


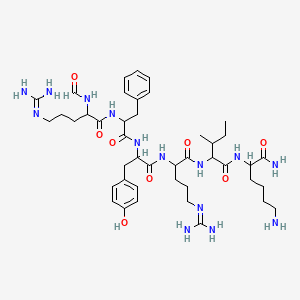
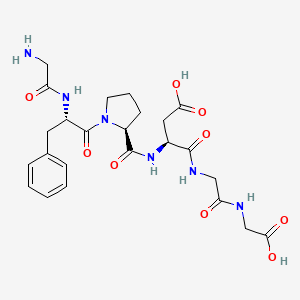
![[(2R)-3-[hydroxy-[2-hydroxy-3-[hydroxy-[(2S)-2-[(9E,12E)-octadeca-9,12-dienoyl]oxy-3-[(9E,12Z)-octadeca-9,12-dienoyl]oxypropoxy]phosphoryl]oxypropoxy]phosphoryl]oxy-2-[(9E,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B10848864.png)

![(2E)-N-[2-(4-Ethylpiperazin-1-YL)-4-methylquinolin-6-YL]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B10848884.png)
![(1S,11R)-11-(hydroxymethyl)-15-methyl-6-nitro-12,13-dithia-9,15-diazatetracyclo[9.2.2.01,9.03,8]pentadeca-3(8),4,6-triene-10,14-dione](/img/structure/B10848889.png)
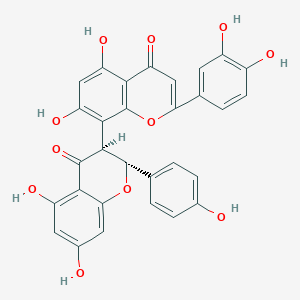
![N-[4-[6-(2-thenoylamino)-1H-benzimidazol-2-yl]phenyl]thiophene-2-carboxamide](/img/structure/B10848918.png)
